

Application Note: High-Resolution Mass Spectrometry for Amoxicillin Metabolite Identification

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Compound of Interest		
Compound Name:	Amoxicillin-13C6	
Cat. No.:	B1151688	Get Quote

Abstract

This application note provides a detailed protocol for the identification and characterization of amoxicillin metabolites in biological matrices using high-resolution mass spectrometry (HRMS). The methodology encompasses sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data processing. The described workflow is suitable for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.

Introduction

Amoxicillin is a broad-spectrum β -lactam antibiotic widely used in the treatment of bacterial infections.[1][2] Understanding its metabolic fate is crucial for evaluating its efficacy, potential toxicity, and for the discovery of novel biomarkers. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers the sensitivity and specificity required for the comprehensive profiling of drug metabolites.[3] This document outlines a robust protocol for the identification of amoxicillin metabolites in complex biological samples.

Experimental Workflow

The overall experimental workflow for the identification of amoxicillin metabolites is depicted below.





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Caption: Experimental workflow for amoxicillin metabolite identification.

Experimental Protocols Sample Preparation

The choice of sample preparation method depends on the biological matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).

1.1. Protein Precipitation (for Plasma Samples)

This method is rapid and suitable for initial screening.

- To 200 μL of plasma, add 600 μL of ice-cold acetonitrile.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase.
- 1.2. Liquid-Liquid Extraction (for Egg Samples)

This method offers cleaner extracts compared to protein precipitation.[4]

Homogenize 1 g of egg sample with 5 mL of acetonitrile.[4]



- Vortex for 2 minutes.
- Centrifuge at 4,000 x g for 10 minutes.
- Collect the supernatant.
- Repeat the extraction step on the residue with another 5 mL of acetonitrile.
- Combine the supernatants and evaporate to dryness.
- Reconstitute the residue in 1 mL of the initial mobile phase.
- 1.3. In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is used to study the metabolic pathways of amoxicillin in a controlled environment.[3][5]

- Prepare an incubation mixture containing:
 - Amoxicillin (10 μM final concentration)
 - Human liver microsomes (0.5 mg/mL final concentration)
 - NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4
 U/mL glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).[3]
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate at 37°C for 60 minutes.
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
- Centrifuge at 14,000 x g for 10 minutes to pellet the protein.
- Analyze the supernatant by LC-HRMS.



Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

2.1. LC Conditions

- Column: ACE C18 column (150 mm x 4.6 mm, 3 μm) or equivalent.[3][5]
- Mobile Phase A: 0.1% formic acid in water.[3][6]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[3][6]
- · Gradient:
 - o 0-5 min: 5% B
 - o 5-20 min: 5-95% B
 - 20-25 min: 95% B
 - o 25.1-30 min: 5% B
- Flow Rate: 0.4 mL/min.[3][5]
- Injection Volume: 5-20 μL.
- Column Temperature: 40°C.

2.2. HRMS Conditions

- Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
- Ionization Mode: Positive electrospray ionization (ESI+).[3][5]
- Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2).
- Full Scan Range: m/z 100-1000.
- MS/MS: Collision-induced dissociation (CID) with stepped collision energy (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation spectra.



Capillary Voltage: 3.5 kV.

• Source Temperature: 120°C.

• Desolvation Temperature: 350°C.

Data Presentation

The accurate mass measurements and retention times of amoxicillin and its identified metabolites are crucial for their confident identification.

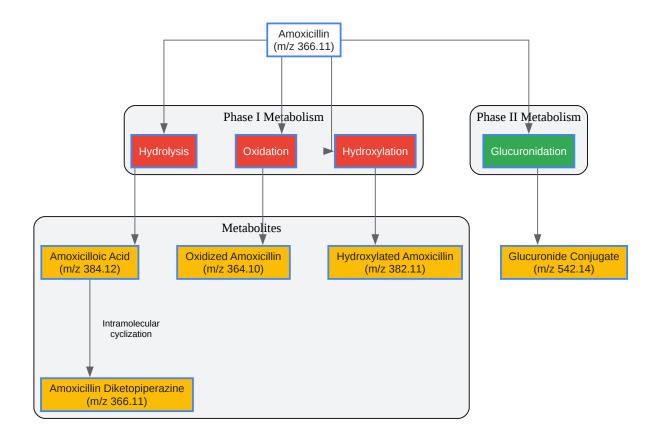
Compound	Retention Time (min)	[M+H]+ (Observed m/z)	[M+H]+ (Calculated m/z)	Mass Error (ppm)	Major Fragments (m/z)
Amoxicillin	5.93	366.1118	366.1118	0.0	208.05, 160.05, 114.06
Amoxicilloic Acid	2.2	384.1223	384.1224	-0.3	367.11, 323.12, 189.07
Amoxicillin Diketopiperaz ine	6.4	366.1118	366.1118	0.0	207.08, 160.05
Hydroxylated Amoxicillin	~	382.1067	382.1068	-0.3	Varies
Oxidized Amoxicillin	~	364.0962	364.0962	0.0	Varies
Glucuronide Conjugate	~	542.1436	542.1439	-0.6	366.11

Note: Retention times are approximate and can vary depending on the specific chromatographic conditions.



Amoxicillin Metabolic Pathway

Amoxicillin undergoes several metabolic transformations in the body, primarily through hydrolysis of the β -lactam ring, oxidation, and hydroxylation of the side chain.[3][5][7]



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Caption: Major metabolic pathways of amoxicillin.

Conclusion



This application note provides a comprehensive and detailed protocol for the identification of amoxicillin metabolites using high-resolution mass spectrometry. The described methods are robust and can be adapted for various biological matrices. The combination of high-resolution mass accuracy and fragmentation data allows for the confident structural elucidation of known and novel metabolites of amoxicillin.

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